3-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring
Preparation Methods
The synthesis of 3-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(thiophen-2-yl)ethanone, in the presence of a base like potassium carbonate.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group, such as a halide.
Chlorination: The final step involves the chlorination of the compound using a chlorinating agent like thionyl chloride to obtain the desired product.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of new therapeutic agents.
Medicine: The compound could be explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
Benzothiophene Derivatives: Compounds with a benzothiophene core, such as raloxifene and zileuton, which have applications in medicine.
Piperidine Derivatives: Compounds containing a piperidine moiety, such as piperidine itself and its derivatives, which are used in various chemical and pharmaceutical applications.
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid and its derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of these structural features, which may confer specific properties and applications not found in other compounds.
Properties
Molecular Formula |
C20H21ClN2OS2 |
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Molecular Weight |
405.0 g/mol |
IUPAC Name |
3-chloro-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H21ClN2OS2/c21-18-14-7-2-3-8-16(14)26-19(18)20(24)22-13-15(17-9-6-12-25-17)23-10-4-1-5-11-23/h2-3,6-9,12,15H,1,4-5,10-11,13H2,(H,22,24) |
InChI Key |
SGTUMBVWBJLRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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